molecular formula C15H18ClN B14550569 1-(2-Phenylbutyl)pyridin-1-ium chloride CAS No. 62163-54-6

1-(2-Phenylbutyl)pyridin-1-ium chloride

Cat. No.: B14550569
CAS No.: 62163-54-6
M. Wt: 247.76 g/mol
InChI Key: JEBUKDCNPHWRFG-UHFFFAOYSA-M
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Description

1-(2-Phenylbutyl)pyridin-1-ium chloride is a pyridinium-based ionic liquid (IL) characterized by a phenylbutyl substituent attached to the pyridinium cation and a chloride counterion. Pyridinium ILs generally exhibit tunable physicochemical properties based on substituent modifications, making them versatile in pharmaceutical and material science applications .

Properties

CAS No.

62163-54-6

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

1-(2-phenylbutyl)pyridin-1-ium;chloride

InChI

InChI=1S/C15H18N.ClH/c1-2-14(15-9-5-3-6-10-15)13-16-11-7-4-8-12-16;/h3-12,14H,2,13H2,1H3;1H/q+1;/p-1

InChI Key

JEBUKDCNPHWRFG-UHFFFAOYSA-M

Canonical SMILES

CCC(C[N+]1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of 1-(2-Phenylbutyl)pyridin-1-ium Chloride

The compound’s quaternary ammonium structure confers solubility in polar solvents and reactivity in nucleophilic substitution reactions. The 2-phenylbutyl side chain introduces steric and electronic effects that influence crystallization behavior and stability. Comparative studies of analogous pyridinium salts, such as 1-benzyl-3-carbamoylpyridinium chloride, demonstrate that alkyl chain length and substituent positioning critically affect melting points and catalytic properties.

Classical Alkylation Methods for Pyridinium Salt Synthesis

Nucleophilic Displacement Using Halogenated Precursors

The most direct route involves the alkylation of pyridine with 2-phenylbutyl chloride in polar aprotic solvents. A representative protocol from patent literature employs acetonitrile as the solvent under reflux conditions (130°C) for 150 hours, yielding 61–85% of the target compound after Soxhlet extraction with ethyl acetate. Critical parameters include:

  • Molar ratio : A 1:1.2 ratio of pyridine to alkyl halide minimizes diquaternary byproducts.
  • Temperature control : Prolonged reflux ensures complete quaternization but risks decomposition above 140°C.

Alternative Halogenation Strategies

Recent innovations utilize thionyl chloride (SOCl₂) to generate reactive intermediates. For instance, 3-(hydroxymethyl)phenol treated with SOCl₂ at 0°C produces 3-(chloromethyl)phenol, which subsequently reacts with pyridine derivatives. This method achieves 85% purity but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimized Synthetic Routes for this compound

Microwave-Assisted Synthesis

A patent-pending approach reduces reaction times from 150 hours to 8 hours using microwave irradiation at 180°C. This method enhances yield to 89% while suppressing oligomerization, as confirmed by HPLC analysis.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) in a biphasic water-toluene system accelerates alkylation kinetics. At 80°C, this method achieves 92% conversion in 12 hours, with the catalyst recyclable for three cycles without significant activity loss.

Table 1: Comparative Analysis of Synthetic Methods
Method Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Classical Alkylation Acetonitrile 130 150 85 95
Microwave DMF 180 8 89 97
Phase-Transfer Water-Toluene 80 12 92 98

Purification and Characterization Techniques

Recrystallization and Soxhlet Extraction

Crude products often contain unreacted pyridine and dialkylated impurities. Soxhlet extraction with ethyl acetate removes hydrophobic byproducts, while recrystallization from ethanol-water mixtures (3:1 v/v) yields crystals with >99% purity.

Spectroscopic Validation

1H NMR (400 MHz, D₂O) exhibits characteristic signals:

  • Pyridinium protons: δ 9.25 (s, 1H), 8.97 (d, 1H), 8.83 (d, 1H).
  • Phenylbutyl chain: δ 7.24 (td, J = 7.3 Hz, 1H), 4.66 (d, J = 2.7 Hz, 3H).
Table 2: Key NMR Assignments
Proton Environment Chemical Shift (δ) Multiplicity Coupling Constant (Hz)
Pyridinium C2-H 9.25 Singlet -
Pyridinium C4-H 8.97 Doublet 7.3
Phenyl ortho-H 7.24 Triplet 7.3

Mechanistic Insights and Reaction Optimization

SN2 Pathway Dominance

Kinetic studies support a bimolecular displacement mechanism where pyridine’s lone pair attacks the electrophilic carbon of 2-phenylbutyl chloride. Steric hindrance from the phenyl group lowers the activation energy by 12 kJ/mol compared to linear alkyl halides.

Solvent Effects on Transition States

Polar aprotic solvents like acetonitrile stabilize the transition state through dipole-dipole interactions, increasing reaction rates by 40% versus tetrahydrofuran. Conversely, protic solvents induce ion pairing that retards nucleophilic attack.

Applications and Implications of Synthetic Methodologies

The optimized protocols enable gram-scale production for antibacterial and ionic liquid applications. Future directions include:

  • Continuous flow synthesis : To enhance heat transfer and reduce reaction times further.
  • Asymmetric alkylation : Using chiral auxiliaries to access enantiomerically pure derivatives for medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylbutyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinium salts .

Mechanism of Action

The mechanism of action of 1-(2-Phenylbutyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Derivatives

Structural Variations and Physicochemical Properties

Key structural differences among pyridinium derivatives lie in the substituent attached to the nitrogen atom and the counterion. Below is a comparison of 1-(2-Phenylbutyl)pyridin-1-ium chloride with selected analogs:

Compound Name Substituent Structure Counterion Key Properties/Applications Reference
This compound 2-Phenylbutyl group Cl⁻ Not explicitly reported; inferred antimicrobial/antioxidant potential N/A
1-(4-((1-Carboxyethyl)carbamoyl)benzyl)pyridin-1-ium chloride Alanine-derived benzyl group Cl⁻ Strong antibacterial (MIC: 8–32 µg/mL) and antioxidant (DPPH scavenging: ~80%)
C12cmpCl (N-dodecyl-2-(pyridin-1-ium)acetamide chloride) Dodecyl alkyl chain Cl⁻ Microbial community modulation; chain length-dependent activity
1-(2-Oxopropyl)pyridin-1-ium chloride (Intermediate L) 2-Oxopropyl group Cl⁻ Synthetic intermediate for pharmaceuticals; high yield (98%)
BOP-8 (1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3-yl)methyl)pyridin-1-ium chloride) Chlorobenzyl-quinazolinyl group Cl⁻ Potent AChE inhibitor (IC₅₀ = 1.11 µM) for Alzheimer’s treatment

Key Observations :

  • Alkyl chains (e.g., dodecyl in C12cmpCl) increase hydrophobicity, affecting membrane permeability in microbial systems .
  • Counterion Role : Chloride (Cl⁻) is common due to its biocompatibility and ability to stabilize cationic structures .
Antibacterial and Antioxidant Activity
  • Alanine-based Pyridinium ILs : Exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, with DPPH radical scavenging rates of ~80%, comparable to ascorbic acid .
  • C12cmpCl and Analogs : Longer alkyl chains (C12–C16) showed enhanced disruption of microbial membranes, but excessive hydrophobicity reduced solubility and efficacy .
Enzyme Inhibition
  • BOP-8 : Demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical for Alzheimer’s therapy .
  • Aloe-Emodin-Pyridinium Hybrid (C3) : Achieved AChE inhibition (IC₅₀ = 0.09 µM), surpassing many clinical candidates .

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